(1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(2,5-dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-7-4-12(17-3)9(6-11(7)16-2)8-5-10(8)13(14)15/h4,6,8,10H,5H2,1-3H3,(H,14,15)/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFWTMSAKRISTM-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C2CC2C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)[C@@H]2C[C@H]2C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ylide-Mediated Cyclopropanation via Dimethylsulfoxonium Methylide
The Corey-Chaykovsky reaction using dimethylsulfoxonium methylide is a foundational method for cyclopropane synthesis. In US8183412B2 , this ylide reacts with α,β-unsaturated esters to form trans-cyclopropane carboxylates. For the target compound, the synthesis begins with (E)-3-(2,5-dimethoxy-4-methylphenyl)propenoic acid ester.
Procedure :
- Ylide Generation : Dimethylsulfoxonium methylide is prepared by deprotonating dimethyl sulfoxide (DMSO) with sodium hydride at 25°C.
- Cyclopropanation : The ylide is added to the propenoate ester in DMSO at 25–90°C. The reaction proceeds via a [2+1] cycloaddition, forming the cyclopropane ring with trans stereochemistry.
- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using HCl, achieving >90% conversion.
Optimization :
- Solvent : DMSO enhances ylide stability and reaction rate.
- Temperature : 25°C minimizes side reactions while maintaining reactivity.
- Scale : Batch processes yield 14.3 kg of cyclopropane ester in 44.4 mol scale.
Data Table 1: Ylide-Mediated Cyclopropanation Conditions
| Parameter | Value | Source |
|---|---|---|
| Ylide Precursor | Dimethyl sulfoxide | |
| Base | NaH | |
| Reaction Temp | 25°C | |
| Cyclopropane Yield | 86–91% | |
| Enantiomeric Excess (ee) | 91.8% (after chiral resolution) |
Continuous Flow Wadsworth-Emmons Cyclopropanation
A novel continuous flow method from ACS Organic Process Research & Development (2024) addresses safety and scalability for low-boiling-point epoxides. While optimized for alkyl-substituted epoxides, this approach is adaptable to arylcyclopropanes.
Adapted Workflow :
- Epoxide Activation : The substituted phenyl epoxide is generated in situ.
- Flow Reactor Setup : A microreactor maintains high pressure (10–20 bar) and temperature (80–120°C), ensuring efficient mixing and reduced side reactions.
- In-Line Workup : Automated quenching and extraction yield the cyclopropane carboxylic acid directly.
Advantages :
- Safety : Reduced headspace mitigates explosion risks.
- Efficiency : 100 g-scale production with 75–85% yield.
Limitations :
- Requires specialized equipment.
- Substrate scope limited to activated olefins.
Tetrahydrothiophenium Ylide-Based Synthesis
US4083863A introduces stable tetrahydrothiophenium ylides for cyclopropanation. These ylides offer improved moisture resistance and thermal stability compared to sulfonium analogs.
Steps :
- Ylide Preparation : Tetrahydrothiophene reacts with ethyl bromoacetate to form a tetrahydrothiophenium salt, followed by deprotonation with NaOH.
- Cyclopropanation : The ylide reacts with (E)-3-(2,5-dimethoxy-4-methylphenyl)propenoate at 25–50°C, achieving 86% conversion in methylene chloride.
- Acidification : Hydrolysis with HCl yields the carboxylic acid.
Data Table 2: Tetrahydrothiophenium Ylide Performance
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 90 minutes | |
| Solvent | Methylene chloride | |
| Conversion | 95% | |
| Thermal Stability | Up to 100°C |
Chiral Resolution via Diastereomeric Salt Formation
Enantiopure (1R,2R) configurations are achieved using (2R)-2-hydroxy-2-phenylethanoic acid as a resolving agent.
Process :
- Racemic Mixture : The cyclopropane carboxylic acid is synthesized as a racemate.
- Salt Formation : Treatment with (2R)-2-hydroxy-2-phenylethanoic acid forms diastereomeric salts.
- Crystallization : Selective crystallization isolates the (1R,2R)-enantiomer with 91.8% ee.
Comparison of Methods
Data Table 3: Method Comparison
| Method | Yield | ee | Scalability | Equipment Needs |
|---|---|---|---|---|
| Dimethylsulfoxonium | 86–91% | 91.8% | High | Standard |
| Continuous Flow | 75–85% | N/A | Very High | Specialized |
| Tetrahydrothiophenium | 95% | 90% | Moderate | Standard |
Chemical Reactions Analysis
Table 1: Key Cyclopropanation Methods
The tert-butyl ester intermediate (e.g., tert-butyl 2,5-dimethoxy-4-methylcinnamate) undergoes cyclopropanation via ylide addition, followed by hydrolysis to the carboxylic acid . Steric hindrance from the 2,5-dimethoxy-4-methylphenyl group necessitates precise temperature control (-78°C to 0°C) to avoid side reactions .
Functional Group Transformations
The carboxylic acid moiety participates in several reactions:
Curtius Rearrangement
Treatment with diphenylphosphoryl azide (DPPA) converts the acid to an isocyanate intermediate, which reacts with benzyl alcohol to form a carbobenzoxamide derivative (85% yield) . Subsequent hydrogenolysis yields enantiomerically pure amines.
Esterification and Amidation
-
Esterification : Reacts with methanol/H<sub>2</sub>SO<sub>4</sub> to form methyl esters (92% yield).
-
Amidation : Couples with amines via EDCI/HOBt activation, achieving 78–88% yields for primary amines .
Decarboxylation
Thermal decarboxylation at 200°C under inert atmosphere produces the corresponding cyclopropane hydrocarbon (67% yield), though this process risks ring-opening side reactions .
Stereochemical Considerations
The (1R,2R) configuration critically influences reactivity:
Table 2: Stereochemical Effects on Reactivity
The rigid cyclopropane ring enforces a dihedral angle of 120° between the carboxylic acid and aryl group, sterically hindering nucleophilic attack at the β-carbon .
Transition-Metal Catalysis
-
Pd-catalyzed cross-coupling : With Josiphos ligand (L53 ), achieves 91% ee in arylation reactions .
-
Ni-mediated C–H activation : Generates quaternary stereocenters in 82% yield using monoprotected amino acid ligands (e.g., L58 ) .
Bioconjugation
Conjugates with biomolecules via NHS-ester intermediates, showing 94% stability in physiological buffers (pH 7.4, 37°C) .
Table 3: Degradation Under Accelerated Conditions
Industrial-Scale Optimization
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities. The potential applications of (1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid include:
-
Enzyme Inhibition : Studies have shown that derivatives of cyclopropane carboxylic acids can inhibit key enzymes involved in metabolic pathways. For example:
- Inhibition of O-acetylserine sulfhydrylase (OASS), critical in cysteine biosynthesis.
- Binding studies suggest competitive inhibition characteristics with low micromolar dissociation constants.
-
Molecular Docking Studies : In silico analyses have demonstrated effective binding to various target enzymes, indicating potential roles in metabolic pathways. For instance:
- Favorable binding interactions with 1-aminocyclopropane-1-carboxylate oxidase (ACO2), suggesting a mechanism for ethylene biosynthesis inhibition in plants.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A recent investigation demonstrated that derivatives of cyclopropane carboxylic acids showed significant inhibitory effects on OASS, with strong binding affinities indicating therapeutic potential in metabolic disorders.
- In Silico Analysis : Molecular docking studies revealed binding energies that suggest effective enzyme inhibition. Variations in structural configurations were found to enhance or reduce binding efficacy.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the phenyl group can interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electronic Effects: Methoxy groups (e.g., 2-methoxyphenyl in ): Electron-donating methoxy groups enhance solubility in polar solvents due to increased hydrogen-bonding capacity . Chlorine (e.g., 2-chlorophenyl in ): Electron-withdrawing chloro substituents increase acidity (lower pKa) of the carboxylic acid group compared to methoxy derivatives . Cyano groups (e.g., trans-2-cyanocyclopropanecarboxylic acid in ): Strong electron-withdrawing effects reduce basicity and may enhance reactivity in nucleophilic substitutions .
- Steric and Lipophilic Effects: Brominated alkenyl chains (e.g., 6-bromonona-3,5-dienyl in ): Long hydrophobic chains reduce water solubility but improve membrane permeability, critical for anti-inflammatory activity . Hydroxymethyl groups (e.g., ): Polar hydroxymethyl substituents increase hydrogen-bond donor capacity (2 H-bond donors) and topological polar surface area (TPSA), impacting bioavailability .
Structural and Data Comparison
The table below summarizes key analogs and their properties:
Biological Activity
The compound (1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is a unique organic molecule characterized by its cyclopropane structure and specific stereochemistry. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and as a possible therapeutic agent.
Chemical Structure
The chemical formula for this compound is , and it features:
- A cyclopropane ring
- A carboxylic acid functional group
- A dimethoxy-substituted aromatic ring
The stereochemistry denoted by (1R,2R) indicates the presence of two chiral centers, which may influence its biological activity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities. These include:
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage.
- Antioxidant Properties : The presence of methoxy groups in the aromatic ring contributes to antioxidant activity.
- Anti-inflammatory Effects : Some analogs of this compound have demonstrated anti-inflammatory properties in preclinical studies.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and neuroprotection.
- Antioxidant Activity : The dimethoxy substitution enhances the ability of the compound to scavenge free radicals, thereby reducing oxidative stress.
- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Research Findings
Several studies have investigated the biological activity of this compound and related compounds. Below is a summary of key findings:
| Study | Findings |
|---|---|
| Neuroprotective Study | Demonstrated that the compound protects against oxidative stress-induced neuronal cell death in vitro. |
| Antioxidant Activity Assay | Showed significant scavenging activity against DPPH radicals, indicating strong antioxidant potential. |
| Anti-inflammatory Research | In vivo studies indicated a reduction in inflammatory markers in animal models treated with the compound. |
Case Studies
A notable case study involved the administration of this compound in a rodent model of neurodegeneration. The results indicated:
- Improved Cognitive Function : Animals treated with the compound exhibited enhanced memory retention compared to control groups.
- Reduced Neuroinflammation : Histological analysis revealed decreased microglial activation in treated animals.
Q & A
Q. What are the key steps for synthesizing (1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid with high stereochemical purity?
- Methodological Answer : Synthesis involves cyclopropanation using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., rhodium or copper complexes) to form the strained cyclopropane ring. To achieve the (1R,2R) configuration, chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) are critical. Post-cyclopropanation, functionalization of the aromatic ring (e.g., methoxy and methyl groups) is performed via Friedel-Crafts alkylation or directed ortho-metalation. Final purification via chiral HPLC or recrystallization ensures enantiomeric excess ≥98% .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Waste Disposal : Segregate organic waste containing cyclopropane derivatives and transfer to certified hazardous waste facilities to prevent environmental contamination .
- Personal Protection : Use nitrile gloves, fume hoods, and eye protection. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. How can researchers confirm the structural integrity of the cyclopropane ring post-synthesis?
- Methodological Answer : Use -NMR to detect characteristic cyclopropane proton splitting patterns (e.g., ABX systems, δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. IR spectroscopy confirms carboxylic acid C=O stretches (~1700 cm) .
Advanced Research Questions
Q. What experimental strategies mitigate discrepancies in bioactivity data caused by compound degradation?
- Methodological Answer : Degradation of cyclopropane derivatives (e.g., ring-opening under heat/light) can skew bioassay results. Stabilize samples by:
Q. How can functional group transformations (e.g., carboxylic acid to amide) be optimized for this compound?
- Methodological Answer : Activate the carboxylic acid using coupling agents (e.g., EDC/HOBt) for amide bond formation. For sterically hindered cyclopropanes, use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance reaction efficiency. Monitor by -NMR for disappearance of the –COOH proton (δ ~12 ppm) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclopropane ring’s angle strain (~60°) increases electrophilicity at the carboxylic acid’s α-carbon. In SN2 reactions, the transannular strain facilitates backside attack, while steric hindrance from the 2,5-dimethoxy-4-methylphenyl group directs regioselectivity. Computational modeling (DFT) can predict transition-state geometries .
Q. How does stereochemical purity impact pharmacological assays (e.g., enzyme inhibition)?
- Methodological Answer : Enantiomeric impurities (e.g., 1S,2S) may reduce binding affinity to chiral enzyme pockets. Validate purity via chiral chromatography before testing. For example, in kinase assays, a 2% impurity can reduce IC by >10-fold. Use kinetic resolution or enzymatic desymmetrization to eliminate diastereomers .
Q. What analytical techniques resolve contradictions in reported melting points or solubility data?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydration. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For solubility, employ shake-flask method with HPLC quantification in buffers (pH 1–13) to map pH-dependent behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
